![molecular formula C8H6N2O3 B1480241 6-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 37039-74-0](/img/structure/B1480241.png)
6-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimycobacterial activity
Mode of Action
It is known that similar compounds exhibit antimycobacterial activity This suggests that the compound may interact with its targets in a way that inhibits the growth or survival of mycobacteria
Biochemical Pathways
Similar compounds have been shown to exhibit antimycobacterial activity , suggesting that the compound may affect pathways related to the growth or survival of mycobacteria
Result of Action
Similar compounds have been shown to exhibit antimycobacterial activity , suggesting that the compound may inhibit the growth or survival of mycobacteria at the molecular and cellular levels.
Biological Activity
6-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of pyrimidine derivatives known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.
Chemical Structure
The chemical structure of this compound features a pyrimidine ring substituted with a furan moiety. This unique structural arrangement is thought to contribute to its biological efficacy.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related pyrimidine derivatives have shown promising results against various cancer cell lines. A notable investigation demonstrated that certain pyrimidine derivatives could inhibit the proliferation of colorectal cancer cells (IC50 values ranging from 0.052 to 0.084 µM) and induce apoptosis in these cells .
Antimicrobial Properties
The antimicrobial potential of this compound has been explored in various studies. Compounds in this class have shown effectiveness against a range of bacterial and fungal pathogens. In vitro assays demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been documented. Research indicates that these compounds may inhibit key inflammatory pathways, including the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in various inflammatory diseases .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Kinases : Some derivatives have been shown to inhibit tyrosine kinases such as c-Met and VEGFR-2, which are involved in cancer progression and angiogenesis .
- Interaction with DNA Repair Mechanisms : The compound's analogs have been studied as inhibitors of poly(ADP-ribose) polymerases (PARP), which play a critical role in DNA repair processes .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on HCT116 colorectal cancer cells.
- Findings : Compounds showed significant inhibition of cell growth and induced apoptosis through the activation of caspase pathways.
-
Investigation into Antimicrobial Properties :
- Objective : To assess the antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against S. aureus.
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry
6-(Furan-2-yl)pyrimidine-2,4(1H,3H)-dione has been explored for its potential as a therapeutic agent in treating various diseases:
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study showed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications on the furan or pyrimidine moieties could enhance antimicrobial efficacy .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies revealed that certain derivatives showed cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The mechanisms involved include the induction of apoptosis and cell cycle arrest at the G1 phase. Notably, compounds with specific substitutions exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Enzyme Inhibition
Recent studies have focused on the role of this compound as an inhibitor of key enzymes involved in disease processes. For instance, it has been evaluated for its inhibitory activity against poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibitors of PARP have shown promise in enhancing the efficacy of chemotherapy by compromising cancer cell DNA repair capabilities .
Synthetic Applications
The compound serves as a valuable building block in organic synthesis:
Synthesis of Novel Derivatives
Researchers have utilized this compound to synthesize various novel derivatives with enhanced biological activities. For example, through multicomponent reactions, new analogues have been developed that exhibit improved pharmacological profiles compared to their precursors .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A research study evaluated the antimicrobial activity of various derivatives of this compound against clinical isolates. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential for development into therapeutic agents for bacterial infections.
Case Study 2: Anticancer Mechanism
In another study focusing on anticancer mechanisms, derivatives were tested for their ability to induce apoptosis in cancer cell lines. Flow cytometry analysis revealed increased annexin V positivity in treated cells compared to controls, confirming the induction of programmed cell death.
Properties
IUPAC Name |
6-(furan-2-yl)-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-4-5(9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPYKEXAKJRRKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.